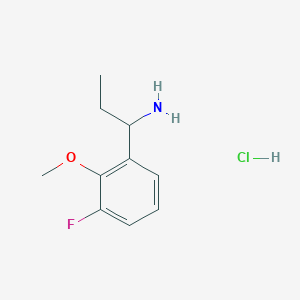

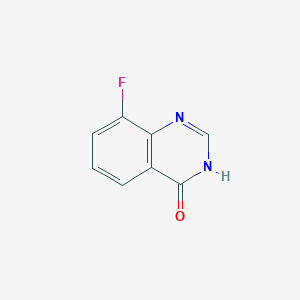

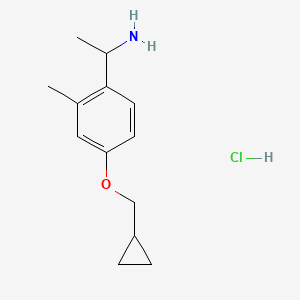

![molecular formula C6H9ClN2O B1449581 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride CAS No. 1955493-65-8](/img/structure/B1449581.png)

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride

Overview

Description

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is a chemical compound with the CAS Number: 1955493-65-8 . It has a molecular weight of 160.6 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6 (1)5;/h4,7H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Chemical Scaffold Development

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride serves as a versatile precursor for developing various chemical scaffolds. Research by Jones et al. (2012) explores the base-mediated aldol condensation of this compound, leading to the creation of new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones. These compounds are masked forms related to acylpyridone natural products, highlighting their potential in synthesizing analogs of naturally occurring compounds with significant biological activities (Jones et al., 2012). Additionally, a study on the dehydrogenation and halogenation of this scaffold provides a method to produce 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one, further expanding its utility in synthesizing acylpyridone analogs (Jones et al., 2012).

Structural and Synthetic Studies

The structural characteristics of compounds derived from 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine are the subject of significant interest. Suárez et al. (2000) conducted a synthesis and structural study of isoxazolo[5,4-b]pyridin-6(7H)-ones and 3,4‐dihydro‐2(1H)‐pyridones, revealing high stereochemical control and providing insight into the structural properties of these heterocyclic systems through X-ray analyses and theoretical calculations (Suárez et al., 2000).

Photodynamic Therapy (PDT) Applications

Recent advancements in PDT have benefited from the development of new 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, demonstrating high absorption properties and significant photosensitizer ability against cancer cells. This showcases the compound's potential in creating effective treatments for melanoma, with increased hydrophilicity leading to enhanced activity against melanotic melanoma cells (Pereira et al., 2015).

Corrosion Inhibition

The chemical has also found application in the field of materials science, particularly in corrosion inhibition. Dandia et al. (2013) synthesized pyrazolopyridine derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research highlights the compound's potential in protecting industrial materials from corrosion, thereby extending their service life and reducing maintenance costs (Dandia et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is the GABA (A) receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound acts as an agonist at the GABA (A) receptors . It preferentially activates delta-subunit-containing GABA (A) receptors . It has been found to be a potent full agonist at receptors composed of either αβ, or αβδ subunits, and a weak partial agonist at αβγ 2 receptors .

Biochemical Pathways

The activation of GABA (A) receptors by this compound leads to an increase in the conductance of chloride ions across the neuronal cell membrane . This results in an inhibitory effect on neurotransmission by diminishing the chance of a successful action potential occurring .

Result of Action

The activation of GABA (A) receptors by this compound leads to a decrease in neuronal excitability . This results in sedative effects, which have been observed in animal studies .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (gamma-aminobutyric acid) receptors, particularly the GABA_A receptor subtype . This interaction is crucial as it modulates the inhibitory neurotransmission in the central nervous system. The compound’s binding to these receptors can influence the receptor’s conformation and function, leading to altered neuronal activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA_A receptors can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at the GABA_A receptor, enhancing the receptor’s activity . This activation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s ability to modulate enzyme activity, such as inhibiting or activating specific enzymes, also contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and function, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance inhibitory neurotransmission without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as sedation and motor impairment. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and physiological outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations to produce various metabolites . These metabolites can have distinct biochemical properties and may contribute to the overall effects of the compound on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to specific subcellular compartments, where it interacts with target biomolecules. The compound’s localization and accumulation in tissues can influence its overall pharmacokinetic and pharmacodynamic properties.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZUIOQOBQNLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CON=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955493-65-8 | |

| Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

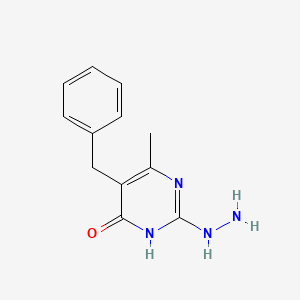

![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)

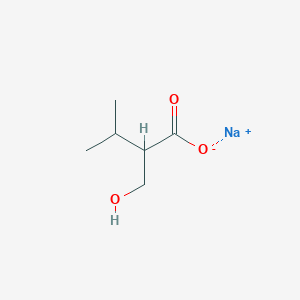

![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)

![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

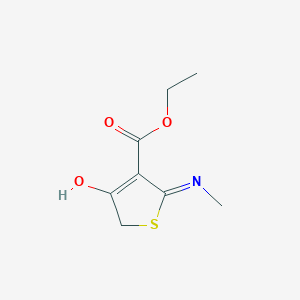

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)